Cas no 66047-05-0 (N-4-(bromomethyl)phenylacetamide)

N-4-(bromomethyl)phenylacetamide is a brominated aromatic acetamide derivative with the molecular formula C₉H₁₀BrNO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromomethyl group offers reactivity for further functionalization, enabling nucleophilic substitution or cross-coupling reactions. Its crystalline solid form and well-defined structure ensure consistent purity and handling stability. The acetamide moiety enhances solubility in polar organic solvents, facilitating its use in multistep synthetic routes. Suitable for controlled bromination and amidation reactions, this compound is valued for its role in constructing complex molecular architectures with high selectivity.
N-4-(bromomethyl)phenylacetamide structure
66047-05-0 structure
Product name:N-4-(bromomethyl)phenylacetamide
CAS No:66047-05-0
MF:C9H10BrNO
MW:228.08580160141
CID:1701392
PubChem ID:149290

N-4-(bromomethyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(Bromomethyl)phenyl]acetamide
    • N-(4-Bromomethylphenyl)acetamide
    • Essigsaeure-(4-brommethyl-anilid)
    • N-&lt
    • 4-(bromomethyl)phenyl&gt
    • acetamide
    • AC1L3YTB
    • p-acetamidobenzyl bromide
    • 4-acetylaminobenzyl bromide
    • acetic acid-(4-bromomethyl-anilide)
    • Acetamide, N-(4-(bromomethyl)phenyl)-
    • N-< 4-(bromomethyl)phenyl> acetamide
    • N-4-(bromomethyl)phenylacetamide
    • 66047-05-0
    • EN300-1894860
    • DB-172649
    • SCHEMBL11641546
    • AKOS023762114
    • DTXSID10216251
    • N-(4-(Bromomethyl)phenyl)acetamide
    • Acetamide, N-[4-(bromomethyl)phenyl]-
    • Inchi: InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12)
    • InChI Key: JGMURBFZECPJFF-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=CC=C(C=C1)CBr

Computed Properties

  • Exact Mass: 226.9946
  • Monoisotopic Mass: 226.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.5
  • Boiling Point: 379.7°C at 760 mmHg
  • Flash Point: 183.4°C
  • Refractive Index: 1.616
  • PSA: 29.1

N-4-(bromomethyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1894860-0.05g
N-[4-(bromomethyl)phenyl]acetamide
66047-05-0 95%
0.05g
$197.0 2023-09-18
Enamine
EN300-1894860-0.5g
N-[4-(bromomethyl)phenyl]acetamide
66047-05-0 95%
0.5g
$656.0 2023-09-18
A2B Chem LLC
AH15493-2.5g
N-(4-BroMoMethylphenyl)acetaMide
66047-05-0 95%
2.5g
$1772.00 2024-04-19
Enamine
EN300-1894860-10g
N-[4-(bromomethyl)phenyl]acetamide
66047-05-0 95%
10g
$3622.0 2023-09-18
1PlusChem
1P00FCP1-10g
N-(4-BroMoMethylphenyl)acetaMide
66047-05-0 95%
10g
$4539.00 2024-04-22
1PlusChem
1P00FCP1-50mg
N-(4-BroMoMethylphenyl)acetaMide
66047-05-0 95%
50mg
$291.00 2025-02-27
1PlusChem
1P00FCP1-5g
N-(4-BroMoMethylphenyl)acetaMide
66047-05-0 95%
5g
$3082.00 2024-04-22
Enamine
EN300-1894860-1.0g
N-[4-(bromomethyl)phenyl]acetamide
66047-05-0 95%
1g
$842.0 2023-06-03
Enamine
EN300-1894860-0.1g
N-[4-(bromomethyl)phenyl]acetamide
66047-05-0 95%
0.1g
$293.0 2023-09-18
Enamine
EN300-1894860-2.5g
N-[4-(bromomethyl)phenyl]acetamide
66047-05-0 95%
2.5g
$1650.0 2023-09-18

N-4-(bromomethyl)phenylacetamide Related Literature

Additional information on N-4-(bromomethyl)phenylacetamide

Comprehensive Overview of N-4-(bromomethyl)phenylacetamide (CAS No. 66047-05-0)

N-4-(bromomethyl)phenylacetamide (CAS No. 66047-05-0) is a specialized organic compound widely utilized in pharmaceutical intermediates and fine chemical synthesis. Its molecular structure, featuring a bromomethyl group attached to a phenylacetamide backbone, makes it a versatile building block for researchers in medicinal chemistry and material science. The compound's unique reactivity has garnered significant attention in recent years, particularly in the development of novel drug candidates and advanced polymers.

In the context of current trends, N-4-(bromomethyl)phenylacetamide aligns with growing interest in green chemistry and sustainable synthesis methods. Researchers are actively exploring its potential in catalytic reactions that minimize waste generation, addressing the global demand for eco-friendly production processes. The compound's role in click chemistry applications has also become a hot topic, as it enables efficient modular synthesis of complex molecules—a technique frequently searched in academic databases and AI-powered research tools.

The pharmaceutical industry shows particular interest in CAS 66047-05-0 due to its utility in creating biologically active scaffolds. Recent patent analyses reveal its incorporation into potential therapeutics targeting neurological disorders—a trending research area with high search volume in scientific communities. Its structure-activity relationship (SAR) modifications demonstrate how subtle changes can significantly alter biological properties, making it a valuable case study for computational chemistry and AI-assisted drug design platforms.

From a technical perspective, N-4-(bromomethyl)phenylacetamide exhibits interesting crystalline properties that materials scientists are investigating for organic electronics applications. Its ability to form stable molecular networks makes it relevant to the booming field of flexible electronics—a subject with increasing search queries across engineering forums and research portals. The compound's thermal stability and solubility characteristics are frequently discussed in publications about advanced material fabrication techniques.

Analytical chemists emphasize the importance of proper characterization methods for 66047-05-0, with HPLC and NMR being the most referenced techniques in recent literature. This aligns with the growing market demand for high-purity intermediates, as evidenced by search trends in specialty chemical databases. The compound's spectral data has become a benchmark for validating new analytical instruments, particularly those incorporating machine learning algorithms for peak identification.

In regulatory contexts, N-4-(bromomethyl)phenylacetamide is subject to standard laboratory safety protocols, with particular attention to its handling under inert atmospheres. This reflects broader industry concerns about chemical process safety—a consistently high-ranking search term in occupational health resources. The compound's stability profile under various storage conditions is frequently documented in quality control guidelines for research laboratories.

The commercial availability of CAS 66047-05-0 through specialty chemical suppliers has increased significantly, responding to rising demand from contract research organizations. Market analysis shows growing interest in custom synthesis services for this compound, particularly from pharmaceutical developers seeking to optimize their synthetic routes. This trend correlates with search engine data showing increased queries for scale-up production methods of niche organic intermediates.

Emerging applications of N-4-(bromomethyl)phenylacetamide in bioconjugation chemistry have opened new research avenues, especially in proteomics and antibody-drug conjugate development. These cutting-edge applications generate substantial discussion in scientific forums, with particular focus on the compound's reactivity with thiol groups—a feature frequently explored in recent biopharmaceutical innovation literature.

Environmental fate studies of 66047-05-0 have gained attention as part of the chemical industry's focus on green chemistry metrics. Its biodegradation pathways and ecotoxicological profile are subjects of ongoing research, addressing common queries about sustainable chemical design principles. These studies contribute valuable data to life cycle assessment models increasingly used in environmental impact evaluations.

From a synthetic chemistry perspective, N-4-(bromomethyl)phenylacetamide serves as an excellent model compound for studying nucleophilic substitution reactions. Its well-defined reactivity pattern makes it a popular choice for educational demonstrations and mechanistic studies—content that consistently ranks high in chemistry e-learning platforms. The compound's crystalline structure also provides clear examples for X-ray diffraction tutorials frequently searched by crystallography students.

The future research directions for CAS 66047-05-0 appear closely tied to advancements in flow chemistry technologies. Recent conference proceedings highlight its potential in continuous manufacturing systems—a trending topic in process chemistry circles. This aligns with industry-wide efforts to implement Industry 4.0 principles in chemical production, as reflected in the growing body of literature on automated synthesis platforms.

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